![molecular formula C20H21ClN2O2 B15221057 Benzyl 7-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15221057.png)
Benzyl 7-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 7-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif combining an indoline and a piperidine ring system. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves the cycloisomerization of tryptamine-ynamides. A notable method employs a silver(I) catalyst (Ag(I)) in combination with triphenylphosphine (PPh3) to achieve diastereoselective formation of the spiro[indoline-3,4’-piperidine] scaffold . The reaction conditions are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
While specific industrial production methods for Benzyl 7-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 7-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Benzyl 7-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism by which Benzyl 7-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to Benzyl 7-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate include other spirocyclic derivatives, such as spiroindoles and spirooxindoles . These compounds share the spirocyclic motif but differ in the specific ring systems and functional groups attached.
Uniqueness
What sets Benzyl 7-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate apart is its specific combination of an indoline and a piperidine ring system, along with the benzyl and chloro substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C20H21ClN2O2 |
|---|---|
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
benzyl 7-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C20H21ClN2O2/c21-17-8-4-7-16-18(17)22-14-20(16)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15/h1-8,22H,9-14H2 |
Clé InChI |
XWMWZUMHUOABBA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12CNC3=C2C=CC=C3Cl)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



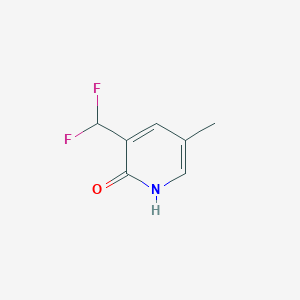
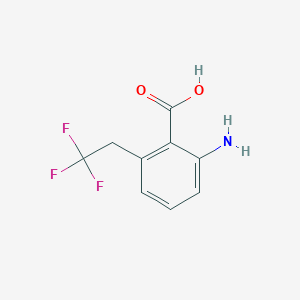
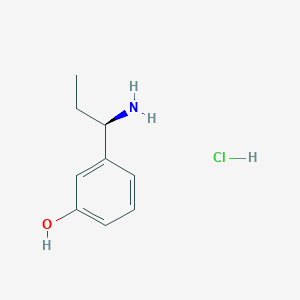
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[5-methyl-2-(trifluoromethyl)-3-furanyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221022.png)
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-methanol](/img/structure/B15221026.png)
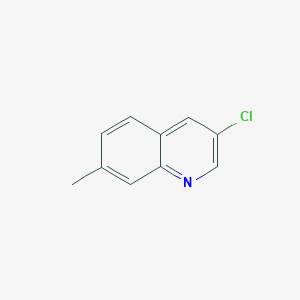
![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide](/img/structure/B15221033.png)
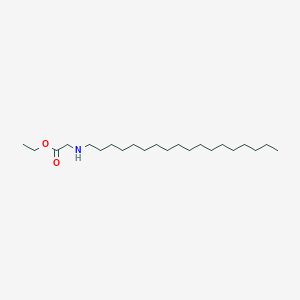
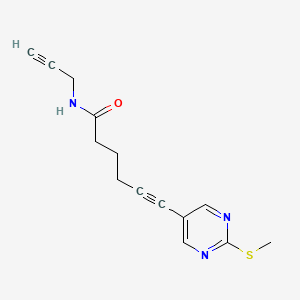
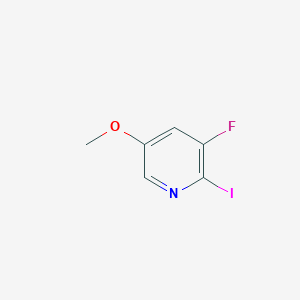

![4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221063.png)
![7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B15221075.png)
